ethyl {2-methoxy-4-[(E)-(2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{2-METHOXY-4-[(E)-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETATE is a complex organic compound with a unique structure that includes a phenoxy group, a tetrazole ring, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-METHOXY-4-[(E)-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxy-4-formylphenol with ethyl bromoacetate in the presence of a base to form the ethyl ester intermediate. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol and an appropriate amine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-METHOXY-4-[(E)-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group can yield quinone derivatives, while reduction of the nitro group can produce amines .
Scientific Research Applications
ETHYL 2-{2-METHOXY-4-[(E)-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-METHOXY-4-[(E)-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and tetrazole groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. This compound can inhibit or activate specific enzymes, affecting cellular processes and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{2-METHOXY-6-[(E)-(METHOXYIMINO)METHYL]PHENOXY}ACETATE: Similar structure but with different substituents on the phenoxy group.
PHENOXYACETAMIDE DERIVATIVES: Compounds with similar phenoxy and acetamide groups but different overall structures.
Uniqueness
ETHYL 2-{2-METHOXY-4-[(E)-({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETATE is unique due to its combination of a phenoxy group, a tetrazole ring, and an ethyl ester. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H22N6O5S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
ethyl 2-[2-methoxy-4-[(E)-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C21H22N6O5S/c1-3-31-20(29)13-32-17-10-9-15(11-18(17)30-2)12-22-23-19(28)14-33-21-24-25-26-27(21)16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3,(H,23,28)/b22-12+ |
InChI Key |
NUEHESYHLFTCJW-WSDLNYQXSA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=NN2C3=CC=CC=C3)OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=NN2C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.